molecular formula C21H22N4O4S B2370686 4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide CAS No. 941266-55-3

4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide

Cat. No. B2370686
CAS RN: 941266-55-3
M. Wt: 426.49
InChI Key: DCVNPXYIGSBLRP-UHFFFAOYSA-N
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Description

The compound “4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide” is a recently discovered enzyme antagonist azole . It is part of a class of compounds that have shown significant inhibitory activity .


Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with the hydroxyl-triazolopyrimidine derivative, which is chlorinated to get a chloro analog. This analog undergoes a substitution reaction with piperazine to produce a piperazine derivatized triazolopyrimidine .


Molecular Structure Analysis

The molecular structure of this compound includes a 4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl group and a N,N-diethylbenzenesulfonamide group . The presence of these groups contributes to the compound’s inhibitory activity .


Chemical Reactions Analysis

The compound undergoes several chemical reactions during its synthesis. These include chlorination, nucleophilic substitution, and deamination .

Scientific Research Applications

Anticancer Potential

  • Aminothiazole-paeonol derivatives, sharing structural similarities with the compound of interest, have shown significant anticancer activities against various cancer cell lines, such as human gastric adenocarcinoma and colorectal adenocarcinoma. These compounds have been evaluated for their inhibitory effects on cancer cell proliferation, indicating their potential as lead compounds for developing new anticancer agents (Tsai et al., 2016).

Anti-Inflammatory Agents

  • Sulfonamide conjugates with nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and indomethacin have been synthesized and evaluated for their anti-inflammatory activities. These conjugates showed significant reduction in inflammation in an animal model, suggesting the potential of sulfonamide-based compounds in enhancing the therapeutic profiles of existing NSAIDs (Salem et al., 2009).

Corrosion Inhibition

  • Sulfonamide derivatives have also been studied for their corrosion inhibition properties on mild steel in acidic environments. The research indicates that these compounds can effectively inhibit corrosion, which is crucial for protecting industrial materials. The mechanism involves the adsorption of the sulfonamide compound onto the metal surface, forming a protective layer (Bentiss et al., 2009).

Mechanism of Action

The compound exhibits inhibitory activity, which is as good as the donepezil . The mechanism of action is inferred to be due to the presence of the ester functionality at the quinolone 3-position .

properties

IUPAC Name

4-[4-cyano-5-(4-methoxyanilino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-4-25(5-2)30(26,27)18-12-6-15(7-13-18)20-24-19(14-22)21(29-20)23-16-8-10-17(28-3)11-9-16/h6-13,23H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVNPXYIGSBLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide

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